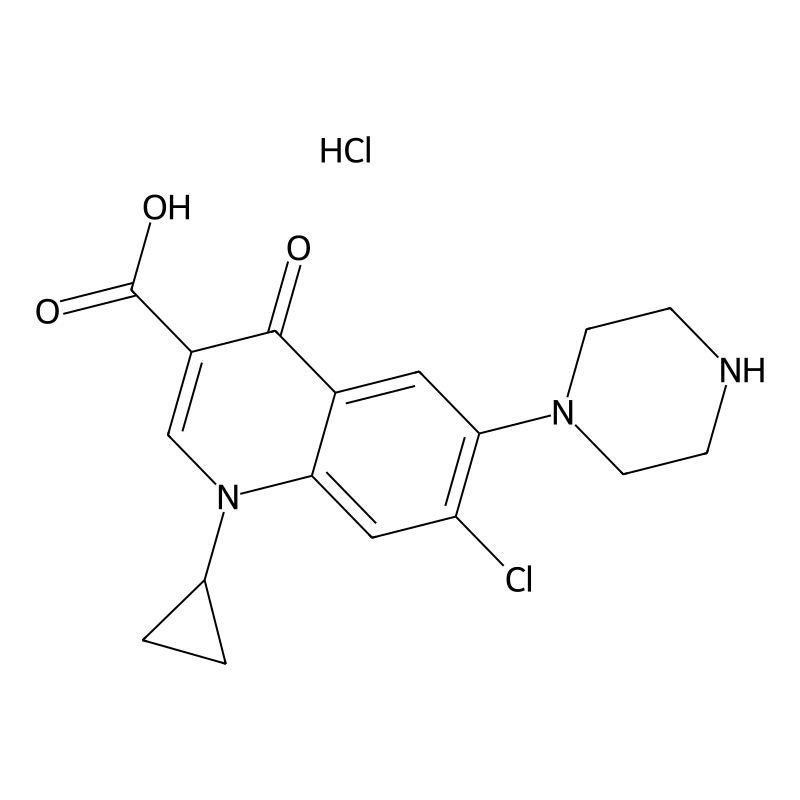Ciprofloxacin Impurity D HCl

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
SMILES
Synonyms
Ciprofloxacin Impurity D Hydrochloride, also known as 7-Chloro-1-cyclopropyl-4-oxo-6-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid, is a by-product associated with the synthesis of the antibiotic ciprofloxacin. This compound has a molecular formula of C17H18ClN3O3 and a molecular weight of 347.80 g/mol. It is characterized by its unique structural features, which include a chloro group, a cyclopropyl moiety, and a piperazine ring, contributing to its classification as an impurity in ciprofloxacin formulations .
Identification and Characterization of Ciprofloxacin Impurity D HCl
Scientific research plays a crucial role in identifying and characterizing ciprofloxacin impurities like Impurity D HCl. Here's how:
- Analytical Methods Development: Researchers develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC) [], to separate, identify, and quantify ciprofloxacin and its impurities. This helps ensure the purity and quality of the final drug product.
- Structural Elucidation: Techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used to determine the exact chemical structure of Impurity D HCl. This information is essential for understanding its potential impact on the drug product. []
Understanding the Potential Impact of Ciprofloxacin Impurity D HCl
Once identified and characterized, research focuses on understanding the potential effects of Impurity D HCl on the drug product:
- Genotoxicity studies: These studies evaluate the potential of Impurity D HCl to damage genetic material, which could lead to adverse effects like carcinogenicity. []
- Toxicity studies: In vitro and in vivo studies might be conducted to assess the potential toxic effects of Impurity D HCl on cells and living organisms. []
- Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of carboxylic acid derivatives.
- Reduction: The carbonyl group within the structure may be reduced to an alcohol under appropriate conditions.
- Acylation: The amino groups can react with acyl chlorides to form amides, altering the pharmacological properties of the compound.
These reactions are significant in understanding the stability and reactivity of Ciprofloxacin Impurity D Hydrochloride during pharmaceutical processing and storage.
The synthesis of Ciprofloxacin Impurity D Hydrochloride generally occurs during the production of ciprofloxacin itself. The following methods are commonly employed:
- Chemical Synthesis: Utilizing starting materials that include 7-chloroquinolone derivatives and piperazine precursors, this method involves multiple reaction steps such as cyclization and functional group modifications.
- Isolation from Natural Sources: Although primarily synthesized, trace amounts may also be isolated from natural sources where ciprofloxacin is metabolized.
The synthesis process requires careful control to minimize the formation of impurities while maximizing yield.
Ciprofloxacin Impurity D Hydrochloride is primarily used in analytical chemistry as a reference standard for quality control in pharmaceutical manufacturing. Its applications include:
- Quality Control: Ensuring that ciprofloxacin products meet regulatory standards by quantifying impurities.
- Research: Studying the effects of impurities on drug efficacy and safety profiles.
- Formulation Development: Understanding how impurities interact with active pharmaceutical ingredients during formulation processes.
Interaction studies involving Ciprofloxacin Impurity D Hydrochloride focus on its potential effects when combined with other drugs or within biological systems. Key areas of investigation include:
- Drug-drug Interactions: Evaluating how this impurity may alter the pharmacokinetics or pharmacodynamics of ciprofloxacin or other co-administered medications.
- Metabolic Pathways: Understanding how this compound is processed within biological systems can provide insights into its safety and efficacy.
Such studies are crucial for ensuring that formulations containing ciprofloxacin maintain their therapeutic integrity.
Ciprofloxacin Impurity D Hydrochloride shares structural similarities with several other quinolone derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ciprofloxacin | C17H18ClN3O3 | Broad-spectrum antibiotic; primary compound |
| Norfloxacin | C16H18F2N4O3 | Fluorinated derivative; different halogen |
| Ofloxacin | C17H18FN3O3 | Contains a fluorine atom; similar activity |
| Levofloxacin | C18H20FN3O4 | S-enantiomer of Ofloxacin; enhanced potency |
Ciprofloxacin Impurity D Hydrochloride is unique due to its specific structural components that differentiate it from these related compounds while still retaining some level of biological activity associated with quinolone antibiotics .








